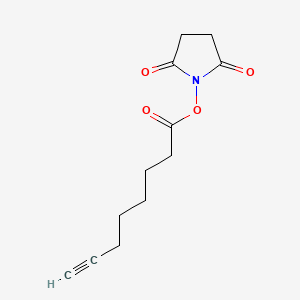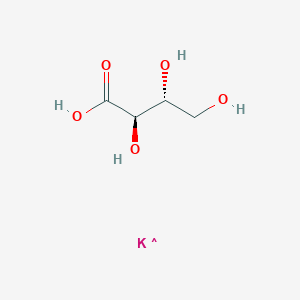![molecular formula C11H6Cl2N2S B14883430 8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14883430.png)
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-chlorothiophene-5-carbaldehyde in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired imidazo[1,2-a]pyridine structure .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chlorine atoms.
Applications De Recherche Scientifique
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation. The compound’s ability to modulate signaling pathways, such as the NF-kappaB pathway, is also being studied.
Comparaison Avec Des Composés Similaires
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine:
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole: This derivative includes an oxadiazole ring, which enhances its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H6Cl2N2S |
|---|---|
Poids moléculaire |
269.1 g/mol |
Nom IUPAC |
8-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-2-1-5-15-6-8(14-11(7)15)9-3-4-10(13)16-9/h1-6H |
Clé InChI |
HCNXHWQUWTZNGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)


![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)





![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)


![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)

